molecular formula C5H2Cl2IN B1394885 2,5-Dichloro-4-iodopyridine CAS No. 796851-03-1

2,5-Dichloro-4-iodopyridine

Cat. No. B1394885
M. Wt: 273.88 g/mol
InChI Key: IWCZLVRNVBSAPH-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-iodopyridine is a chemical compound with the molecular formula C5H2Cl2IN . It has an average mass of 273.887 Da and a monoisotopic mass of 272.860901 Da .


Synthesis Analysis

The synthesis of 2,5-Dichloro-4-iodopyridine involves a two-stage process . The first stage involves the reaction of 2,5-dichloropyridine with n-butyllithium and diisopropylamine in tetrahydrofuran at -78°C under an inert atmosphere . The second stage involves the addition of iodine to the resulting mixture . The yield of this synthesis process is approximately 53% .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-iodopyridine consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 2nd and 5th positions with chlorine atoms and at the 4th position with an iodine atom .


Physical And Chemical Properties Analysis

2,5-Dichloro-4-iodopyridine has a density of 2.1±0.1 g/cm3, a boiling point of 278.7±35.0 °C at 760 mmHg, and a flash point of 122.4±25.9 °C . It has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 128.6±3.0 cm3 .

Scientific Research Applications

Selective Functionalization

2,5-Dichloro-4-iodopyridine exhibits unique selective functionalization properties. Marzi, Bigi, and Schlosser (2001) demonstrated that depending on the choice of reagents, this compound can undergo deprotonation at different positions, showcasing its flexibility in organic synthesis (Marzi, Bigi, & Schlosser, 2001).

Regiochemical Flexibility

The regiochemical flexibility of 2,5-Dichloro-4-iodopyridine allows for selective functionalization at various positions on the pyridine ring. Bobbio and Schlosser (2001) explored its use in deprotonation studies, highlighting its potential as a valuable building block for pharmaceutical research (Bobbio & Schlosser, 2001).

Formation of Iodo[1,3]dioxolo[4,5‐c]pyridines

Lechel et al. (2012) discovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines from 2,5-Dichloro-4-iodopyridine. This highlights its unexpected behavior in certain reactions, which can lead to novel pyridine-containing macrocycles (Lechel et al., 2012).

Creation of Structural Manifolds

2,5-Dichloro-4-iodopyridine can be used to create various structural manifolds. Schlosser and Bobbio (2002) demonstrated its transformation into different substrates, showcasing its versatility in synthesizing a range of compounds (Schlosser & Bobbio, 2002).

Synthesis of Heterocyclic Compounds

Banks, Haszeldine, and Phillips (1977) utilized 2,5-Dichloro-4-iodopyridine for the synthesis of heterocyclic polyfluoro-compounds, demonstrating its utility in creating complex organic structures (Banks, Haszeldine, & Phillips, 1977).

Non-Symmetrical Alkynylpyridines Synthesis

Rivera et al. (2019) studied 2,5-Dichloro-4-iodopyridine for the chemoselective synthesis of non-symmetrical alkynylpyridines, highlighting its role in facilitating diverse chemical reactions (Rivera et al., 2019).

Safety And Hazards

2,5-Dichloro-4-iodopyridine is classified as Acute Toxicity (Oral) Category 4, Acute Toxicity (Dermal) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Acute Toxicity (Inhalation) Category 4, and Specific Target Organ Toxicity - Single Exposure . It should be stored in a dark place under an inert atmosphere at 2-8°C .

Future Directions

The global market size of 2,5-dichloro-4-iodopyridine is expected to grow, indicating potential future directions for research and development in this area .

properties

IUPAC Name

2,5-dichloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCZLVRNVBSAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694736
Record name 2,5-Dichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-iodopyridine

CAS RN

796851-03-1
Record name 2,5-Dichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,5-dichloropyridine (10 g, 67.57 mmol) in THF (17 mL) was added dropwise to a stirred solution of n-BuLi in isohexane (33.8 mL, 67.57 mmol) and diisopropylamine (9.63 mL, 67.57 mmol) in THF (68.0 mL) cooled to −78° C., over a period of 1 hour under a nitrogen atmosphere. The resulting mixture was stirred at −78° C. for 30 minutes and then a solution of I2 (17.49 g, 68.92 mmol) in THF (17.0 mL) was added dropwise. The resulting solution was stirred at −78° C. for 1 hour and then quenched with water (75 mL) and allowed to warm to room temperature. The mixture was extracted with Et2O (3×100 mL) and the combined organic layers were dried over MgSO4, and then evaporated. The residue was triturated with CH2Cl2 to give a solid which was dried under vacuum to afford 2,5-dichloro-4-iodopyridine (9.72 g, 53% yield). The filtrate was evaporated and the residue purified by chromatography on silica, eluting with a gradient of 50-100% CH2Cl2 in isohexane. Fractions containing product were combined and evaporated and the residue triturated with MeOH to leave a second crop of 2,5-dichloro-4-iodopyridine (5.74 g, 31% yield); 1H NMR spectrum: (300 MHz, DMSO) δ 7.85 (1H, s), 8.34 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Name
Quantity
17.49 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of LDA (11 mL of a 2 M in heptane/THF/ethylbenzene, 22 mmol) in THF (30 mL) at −78° C. was added a solution 2,5-dichloropyridine (3.3 g, 22 mmol) in THF (20 mL) at −78° C. The reaction mixture was stirred at −78° C. for 1 h, and a solution of iodine (5.6 g, 22 mmol) in THF (20 mL) was added. The reaction mixture was stirred for 15 min, quenched with water, and warmed to rt. The reaction mixture was diluted with EtOAc, washed with water (1×), saturated Na2S2O3 (1×), brine (1×), dried over MgSO4, filtered, and concentrated. The crude reaction mixture was dissolved in dichloromethane (˜50 mL), diluted with hexanes (˜100 mL), and concentrated to a volume of ˜100 mL. The solid was collected by filtration, and washed with hexanes to give 2,5-dichloro-4-iodopyridine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Under an argon atmosphere, 3 g of 2,5-dichloropyridine was added to 40 ml of tetrahydrofuran, and 11.15 ml of lithium diisopropylamide (2M heptane/tetrahydrofuran/ethylbenzene solution) was added at −78° C. After stirring for 2 hours, 5.66 g of iodine was added, and the mixture was further stirred for 3 hours. The reaction solution was poured into an aqueous saturated sodium thiosulfate solution, and the resultant solution was extracted with tert-butyl=methyl=ether three times, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 4 g of 2,5-dichloro-4-iodopyridine.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11.15 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.66 g
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dichloro-4-iodopyridine
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2,5-Dichloro-4-iodopyridine
Reactant of Route 3
2,5-Dichloro-4-iodopyridine
Reactant of Route 4
2,5-Dichloro-4-iodopyridine
Reactant of Route 5
2,5-Dichloro-4-iodopyridine
Reactant of Route 6
2,5-Dichloro-4-iodopyridine

Citations

For This Compound
4
Citations
R Van Zeeland, X Li, W Huang… - … catalysis: From N-tert …, 2016 - search.proquest.com
A new series of isoreticular, mixed-linker metal-organic frameworks (MOFs) containing palladium chloride-bipyridine sites has been developed. The electronic and steric effects of linker …
Number of citations: 3 search.proquest.com
K Snégaroff, TT Nguyen, N Marquise… - … A European Journal, 2011 - Wiley Online Library
A series of chloro‐ and bromopyridines have been deprotometalated by using a range of 2,2,6,6‐tetramethylpiperidino‐based mixed lithium–metal combinations. Whereas lithium–zinc …
H Chen, M Volgraf, S Do, A Kolesnikov… - Journal of Medicinal …, 2018 - ACS Publications
Transient receptor potential ankyrin 1 (TRPA1) is a non-selective cation channel expressed in sensory neurons where it functions as an irritant sensor for a plethora of electrophilic …
Number of citations: 33 pubs.acs.org
B Barlaam, R Casella, J Cidado, C Cook… - Journal of Medicinal …, 2020 - ACS Publications
A CDK9 inhibitor having short target engagement would enable a reduction of Mcl-1 activity, resulting in apoptosis in cancer cells dependent on Mcl-1 for survival. We report the …
Number of citations: 54 pubs.acs.org

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